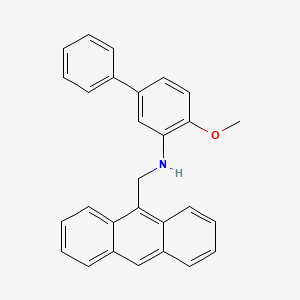
(9-anthrylmethyl)(4-methoxy-3-biphenylyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9-anthrylmethyl)(4-methoxy-3-biphenylyl)amine, also known as AMBn, is a chemical compound that has shown potential for use in scientific research.
Aplicaciones Científicas De Investigación
(9-anthrylmethyl)(4-methoxy-3-biphenylyl)amine has been studied for its potential use in a variety of scientific research applications. One area of interest is its use as a fluorescent probe for the detection of proteins and other biomolecules. (9-anthrylmethyl)(4-methoxy-3-biphenylyl)amine has also been studied for its potential use in the development of new drugs for the treatment of cancer and other diseases.
Mecanismo De Acción
The mechanism of action of (9-anthrylmethyl)(4-methoxy-3-biphenylyl)amine is not fully understood, but it is believed to involve the binding of the compound to specific receptors or biomolecules. This binding may lead to changes in cellular signaling pathways and other biochemical processes.
Biochemical and Physiological Effects
Studies have shown that (9-anthrylmethyl)(4-methoxy-3-biphenylyl)amine can induce apoptosis, or programmed cell death, in cancer cells. This effect is believed to be due to the compound's ability to disrupt cellular signaling pathways and induce oxidative stress. (9-anthrylmethyl)(4-methoxy-3-biphenylyl)amine has also been shown to have anti-inflammatory effects and may have potential for use in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (9-anthrylmethyl)(4-methoxy-3-biphenylyl)amine in lab experiments is its fluorescent properties, which make it useful for the detection of proteins and other biomolecules. However, the compound's toxicity and potential side effects must be carefully considered when using it in experiments.
Direcciones Futuras
There are many potential future directions for the study of (9-anthrylmethyl)(4-methoxy-3-biphenylyl)amine. One area of interest is the development of new drugs based on the compound's structure and mechanism of action. Additionally, further research is needed to fully understand the compound's effects on cellular signaling pathways and other biochemical processes. Finally, the potential use of (9-anthrylmethyl)(4-methoxy-3-biphenylyl)amine in the development of new diagnostic tools for the detection of cancer and other diseases should be explored.
Conclusion
In conclusion, (9-anthrylmethyl)(4-methoxy-3-biphenylyl)amine is a promising compound with potential applications in a variety of scientific research areas. Its fluorescent properties and ability to induce apoptosis in cancer cells make it a valuable tool for the detection and treatment of diseases. However, further research is needed to fully understand the compound's mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of (9-anthrylmethyl)(4-methoxy-3-biphenylyl)amine involves the reaction of 9-bromomethylanthracene with 4-methoxy-3-biphenylamine. This reaction produces (9-anthrylmethyl)(4-methoxy-3-biphenylyl)amine as a yellow solid with a melting point of 130-132°C.
Propiedades
IUPAC Name |
N-(anthracen-9-ylmethyl)-2-methoxy-5-phenylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23NO/c1-30-28-16-15-21(20-9-3-2-4-10-20)18-27(28)29-19-26-24-13-7-5-11-22(24)17-23-12-6-8-14-25(23)26/h2-18,29H,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNDQYIOWLSWPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=C2)NCC3=C4C=CC=CC4=CC5=CC=CC=C53 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

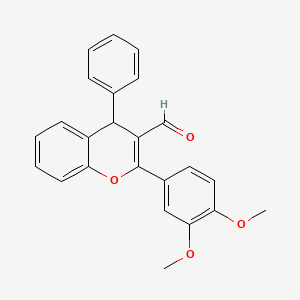
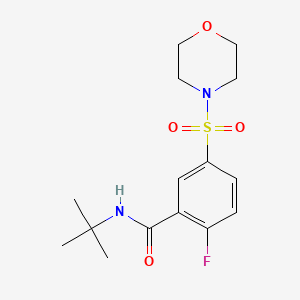
![2-[2,4-dioxo-3-(1-piperidinylmethyl)-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B5172892.png)
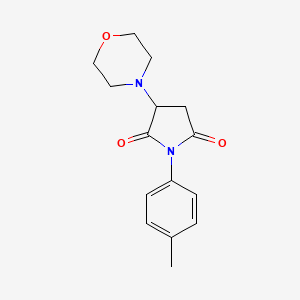
![(2,4-dinitrophenyl){4-methyl-3-[(3-nitrobenzylidene)amino]phenyl}amine](/img/structure/B5172913.png)

![N-(2-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B5172923.png)
![1-allyl-5-[3-allyl-5-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5172925.png)
![(2R*,3R*)-3-[(2-ethoxybenzyl)(methyl)amino]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5172930.png)
![3-chloro-4-ethoxy-N-({[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5172934.png)
![4-[4-chloro-2-(2-isoxazolidinylcarbonyl)phenoxy]-1-cyclopentylpiperidine](/img/structure/B5172938.png)
![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methoxy-N,3-dimethylbenzenesulfonamide](/img/structure/B5172941.png)
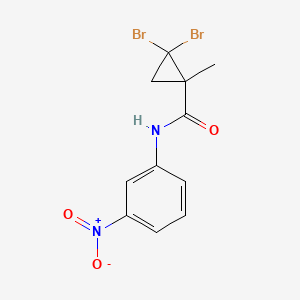
![N-{3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}glycine](/img/structure/B5172953.png)